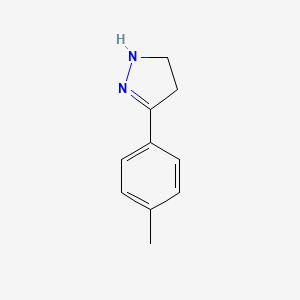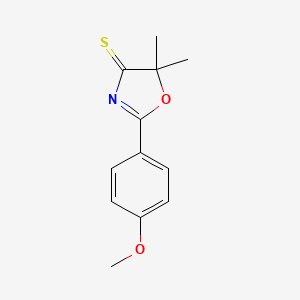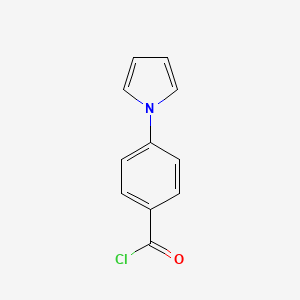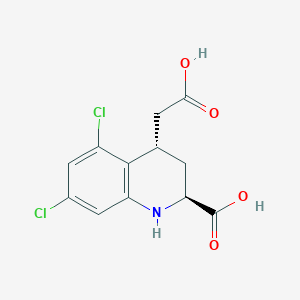
Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinoline core with carboxymethyl and dichloro substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Trans-4-hydroxy-L-proline: Another compound with a similar structure but different functional groups, used in collagen synthesis and other biological processes.
Trans-4-aminomethylcyclohexanecarboxylic acid: Known for its antifibrinolytic properties and used in medical applications to prevent excessive bleeding.
Uniqueness
Trans-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dichloro substituents and carboxymethyl group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11Cl2NO4 |
|---|---|
分子量 |
304.12 g/mol |
IUPAC名 |
(2S,4S)-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c13-6-3-7(14)11-5(2-10(16)17)1-9(12(18)19)15-8(11)4-6/h3-5,9,15H,1-2H2,(H,16,17)(H,18,19)/t5-,9-/m0/s1 |
InChIキー |
CHHZLBUNRQPRRK-CDUCUWFYSA-N |
異性体SMILES |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)CC(=O)O |
正規SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


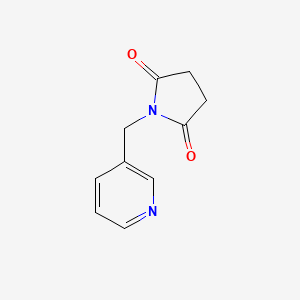
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)

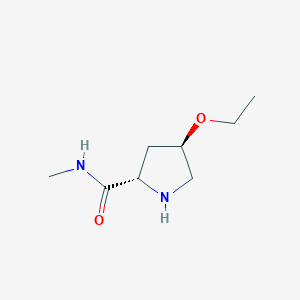
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)


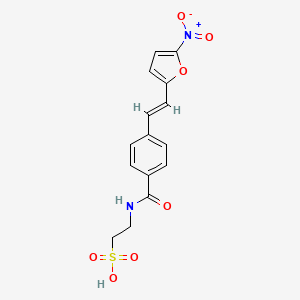
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
